molecular formula C6H11NO2 B14739048 Ethyl aziridin-1-ylacetate CAS No. 2144-56-1

Ethyl aziridin-1-ylacetate

Cat. No.: B14739048
CAS No.: 2144-56-1
M. Wt: 129.16 g/mol
InChI Key: FQKZHVKXVZJJNZ-UHFFFAOYSA-N
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Description

Ethyl aziridin-1-ylacetate is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl aziridin-1-ylacetate can be synthesized through several methods. One common approach involves the reaction of ethyl diazoacetate with aziridine under specific conditions. This reaction typically requires a catalyst such as bismuth triflate (Bi(OTf)3) and is carried out in an ionic liquid medium like [bmim]PF6 to achieve high yields and excellent diastereoselectivity .

Industrial Production Methods: Industrial production of aziridines, including this compound, often involves the dehydration of aminoethanol using an oxide catalyst at high temperatures. Another method is the Wenker synthesis, where aminoethanol is converted to its sulfate ester, which then undergoes base-induced sulfate elimination .

Chemical Reactions Analysis

Types of Reactions: Ethyl aziridin-1-ylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted amines, thiols, or alcohols .

Mechanism of Action

The mechanism of action of ethyl aziridin-1-ylacetate involves its ability to undergo ring-opening reactions in the presence of nucleophiles. This property imparts useful alkylating characteristics, making it effective in various chemical and biological processes. For instance, ethyl esters of aziridine-2,3-dicarboxylic acid have been shown to inhibit cysteine proteinases like papain .

Comparison with Similar Compounds

Uniqueness: Ethyl aziridin-1-ylacetate is unique due to its ester functional group, which enhances its reactivity and potential for forming diverse derivatives. This makes it particularly valuable in synthetic chemistry and industrial applications .

Properties

CAS No.

2144-56-1

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

ethyl 2-(aziridin-1-yl)acetate

InChI

InChI=1S/C6H11NO2/c1-2-9-6(8)5-7-3-4-7/h2-5H2,1H3

InChI Key

FQKZHVKXVZJJNZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1CC1

Origin of Product

United States

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